1-benzyl-6-cyclopropyl-3-methyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structural features, which include a benzyl group, a cyclopropyl group, and a pyrazole moiety
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a substituted pyridine with a hydrazine derivative can lead to the formation of the pyrazole ring, followed by further functionalization to introduce the benzyl and cyclopropyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share the pyrazolopyridine core structure and may have similar chemical reactivity and biological activities.
Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar chemical properties and reactivity.
Cyclopropyl-substituted compounds: The presence of a cyclopropyl group can influence the compound’s reactivity and stability.
The uniqueness of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of structural features, which contribute to its diverse applications and potential as a valuable research tool.
Properties
Molecular Formula |
C24H26N6O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-3-methyl-N-(1-pyrazol-1-ylpropan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H26N6O/c1-16(14-29-12-6-11-25-29)26-24(31)20-13-21(19-9-10-19)27-23-22(20)17(2)28-30(23)15-18-7-4-3-5-8-18/h3-8,11-13,16,19H,9-10,14-15H2,1-2H3,(H,26,31) |
InChI Key |
BBEJWDVKMWQMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC(C)CN4C=CC=N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.